![molecular formula C7H11F2N B13205152 8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)
8,8-Difluoro-4-azabicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluoro-4-azabicyclo[510]octane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octane typically involves the use of fluorinated precursors and specific reaction conditions to ensure the incorporation of fluorine atoms into the bicyclic structure. One common method involves the reaction of a suitable azabicyclo compound with a fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluoro-4-azabicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the bicyclic structure .
Scientific Research Applications
8,8-Difluoro-4-azabicyclo[5.1.0]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
8,8-Difluoro-4-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the rings.
8,8-Difluoro-4-azabicyclo[4.1.0]octane: Another similar compound with a different ring configuration.
Uniqueness: 8,8-Difluoro-4-azabicyclo[5.1.0]octane is unique due to its specific ring structure and the presence of two fluorine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
8,8-difluoro-4-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-1-3-10-4-2-6(5)7/h5-6,10H,1-4H2 |
InChI Key |
MIOSWEIGQFUFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2C1C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




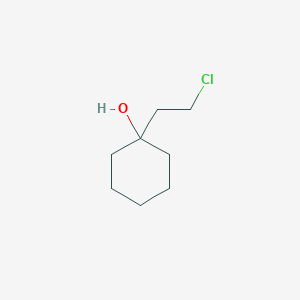

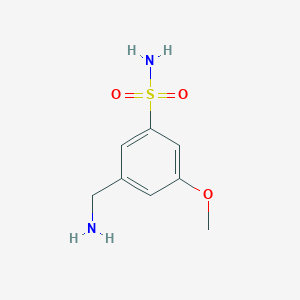

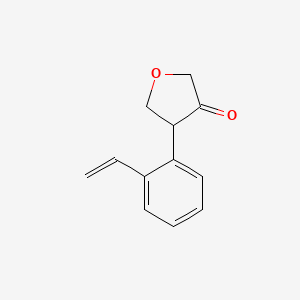
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)

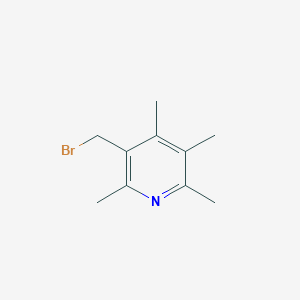
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
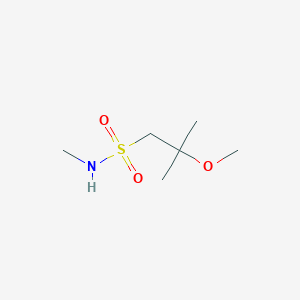
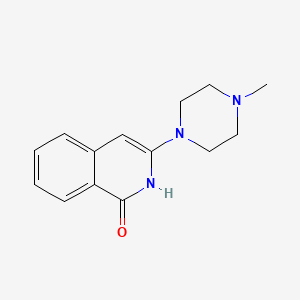
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
